N'-{(E)-[4-(benzyloxy)phenyl]methylidene}decanehydrazide
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Overview
Description
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}decanohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) attached to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}decanohydrazide typically involves the condensation reaction between 4-(benzyloxy)benzaldehyde and decanohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage (C=N) between the aldehyde and the hydrazide.
Industrial Production Methods
While specific industrial production methods for N’-{(E)-[4-(benzyloxy)phenyl]methylidene}decanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}decanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage (C=N) to an amine (C-NH).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines.
Scientific Research Applications
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}decanohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}decanohydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage (C=N) can form reversible covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The benzyloxy group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
- **N’-{(E)-1-[4-(benzyloxy)phenyl]ethylidene}-4-methylbenzenesulfonohydrazide
- **N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-3,4,5-trimethoxybenzohydrazide
Uniqueness
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}decanohydrazide is unique due to its specific hydrazone linkage and the presence of a long alkyl chain (decanohydrazide). This structural feature may impart distinct physicochemical properties, such as solubility and lipophilicity, which can influence its biological activity and applications.
Properties
Molecular Formula |
C24H32N2O2 |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]decanamide |
InChI |
InChI=1S/C24H32N2O2/c1-2-3-4-5-6-7-11-14-24(27)26-25-19-21-15-17-23(18-16-21)28-20-22-12-9-8-10-13-22/h8-10,12-13,15-19H,2-7,11,14,20H2,1H3,(H,26,27)/b25-19+ |
InChI Key |
GWMHYUGBAUSRHM-NCELDCMTSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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